1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride, or Trap-101, is a potent and selective antagonist of the nociceptin/orphanin FQ (N/OFQ) opioid peptide (NOP) receptor. [] It is classified as a non-peptide small molecule and has been instrumental in scientific research for investigating the role of NOP receptors in various physiological and pathological processes. [, ] Trap-101's high affinity and selectivity for NOP receptors make it a valuable tool for discerning the specific functions of these receptors. []
The synthesis of Trap 101 can be achieved through several methodologies, with the most common being solvent extraction and solid-phase microextraction. Solvent extraction involves using organic solvents to separate target compounds from a matrix, while solid-phase microextraction utilizes a coated fiber to absorb volatile compounds directly from samples.
Trap 101 exhibits a distinct molecular structure that contributes to its efficacy in trapping volatile compounds. The core structure typically includes siloxane linkages (Si-O-Si) interspersed with carbon chains, which enhance its interaction with organic molecules.
Trap 101 participates in various chemical reactions primarily as a trapping agent for volatile organic compounds during analytical processes. Key reactions include:
These reactions are critical in ensuring accurate quantification of target analytes in complex matrices .
The mechanism by which Trap 101 operates involves several steps:
This mechanism is vital for environmental monitoring and quality control in various industries .
Trap 101 possesses several notable physical and chemical properties that enhance its utility:
These properties make Trap 101 an effective tool in analytical chemistry, particularly in environmental assessments .
Trap 101 finds extensive applications across various scientific fields:
The versatility of Trap 101 makes it an invaluable asset in both research and industrial settings, facilitating accurate analytical results essential for regulatory compliance and safety assessments .
The N/OFQ-NOP receptor system exerts broad neuromodulatory effects, with dysregulation implicated in chronic pain, addiction, depression, and motor disorders. Elevated N/OFQ levels in the cerebrospinal fluid of Parkinson’s patients highlight its clinical relevance [2]. NOP activation typically inhibits adenylyl cyclase, suppresses calcium currents, and enhances potassium conductance, resulting in reduced neuronal activity. In Parkinson’s disease models, overactive NOP signaling in the substantia nigra pars reticulata (SNr) exacerbates motor deficits by:
Trap-101 counteracts these effects by selectively blocking NOP receptors, thereby normalizing nigro-thalamic circuitry. Studies demonstrate that systemic or intranigral administration of Trap-101 restores GABA/glutamate equilibrium in the SNr and ventromedial thalamus, alleviating parkinsonian symptoms without inducing hyperlocomotion at therapeutic doses [1]. Furthermore, Trap-101 synergizes with subthreshold L-DOPA, enhancing antiparkinsonian efficacy and enabling dose reduction of dopamine replacement therapy [1] [4].
Table 1: Binding Affinity Profile of Trap-101 at Opioid Receptors
Receptor Type | pKi Value | Selectivity vs. NOP |
---|---|---|
NOP | 8.65 | Reference |
μ-opioid | 6.60 | 11-fold lower |
κ-opioid | 6.14 | 32-fold lower |
δ-opioid | <5.00 | >100-fold lower |
Data derived from competitive binding assays using CHO cell membranes expressing human recombinant receptors [3] [10].
Trap-101 originated from rational optimization of the prototypical NOP antagonist J-113397 (1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one). Despite its potency, J-113397’s clinical translation was hampered by:
To address these limitations, Trapella et al. designed Trap-101 through two strategic modifications:
These innovations yielded a compound with simplified synthesis (25% overall yield) while preserving nanomolar affinity (pKi = 8.65) and functional antagonism (pA₂ = 7.75). In vitro characterization confirmed Trap-101’s competitive and reversible antagonism, shifting N/OFQ concentration-response curves rightward without affecting maximal responses [1] [10]. In vivo, Trap-101 demonstrated dose-dependent efficacy in hemiparkinsonian rats, improving stepping activity and rotarod performance at 1–10 mg/kg. Crucially, its effects were abolished in NOP receptor knockout mice, confirming target specificity [1] [3].
Table 2: In Vivo Efficacy of Trap-101 in 6-OHDA-Lesioned Rat Model
Parameter | Effect of Trap-101 (10 mg/kg) | Mechanistic Correlation |
---|---|---|
Stepping activity (contralateral paw) | Increased by 80% | Reduced GABA release in thalamus |
Rotarod performance | Improved by 60% | Enhanced glutamate in substantia nigra |
L-DOPA synergism | 3-fold leftward shift in ED₅₀ | Potentiated striatal dopamine signaling |
Data from microdialysis and behavioral tests in unilateral 6-hydroxydopamine-lesioned rats [1].
Table 3: Comparative Analysis of NOP Receptor Antagonists
Antagonist | pKi (NOP) | Selectivity Profile | Key Clinical Indications | Synthetic Feasibility |
---|---|---|---|---|
Trap-101 | 8.65 | >100-fold vs. δ/κ/μ | Parkinson’s disease | High (25% yield) |
J-113397 | 8.90 | >300-fold vs. δ/κ/μ | Depression, Parkinson’s | Low (<1% yield) |
SB-612111 | 9.10 | >100-fold vs. μ/δ/κ | Pain, addiction | Moderate |
C-24 | 9.62 | >1000-fold vs. μ/δ/κ | Depression, sepsis | High |
Binding and selectivity data compiled from receptor studies in transfected cell lines [1] [3] [4].
The trajectory of Trap-101’s development underscores a successful case study in structure-based optimization. Its achiral structure facilitated scalable synthesis and preclinical validation, positioning it as a pivotal pharmacological tool for dissecting NOP receptor functions in basal ganglia disorders and beyond [3] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: